molecular formula C8H12O2 B14370658 9-Oxabicyclo[6.1.0]non-4-en-3-ol CAS No. 90251-96-0

9-Oxabicyclo[6.1.0]non-4-en-3-ol

Cat. No.: B14370658
CAS No.: 90251-96-0
M. Wt: 140.18 g/mol
InChI Key: QUWYTQQBEKEDKD-UHFFFAOYSA-N
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Description

9-Oxabicyclo[6.1.0]non-4-en-3-ol is a bicyclic compound featuring an oxygen atom at the 9th carbon position. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxabicyclo[6.1.0]non-4-en-3-ol typically involves the epoxidation of cyclooctene. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to achieve the desired epoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Oxabicyclo[6.1.0]non-4-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various bicyclic ethers and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Oxabicyclo[6.1.0]non-4-en-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-Oxabicyclo[6.1.0]non-4-en-3-ol involves its reactivity as an epoxide. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is crucial for its applications in synthesis and potential biological interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

90251-96-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

9-oxabicyclo[6.1.0]non-4-en-3-ol

InChI

InChI=1S/C8H12O2/c9-6-3-1-2-4-7-8(5-6)10-7/h1,3,6-9H,2,4-5H2

InChI Key

QUWYTQQBEKEDKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CC(C=C1)O

Origin of Product

United States

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